molecular formula C19H18N2O3 B11397172 N-(3-phenyl-1,2-oxazol-5-yl)-2-propoxybenzamide

N-(3-phenyl-1,2-oxazol-5-yl)-2-propoxybenzamide

Cat. No.: B11397172
M. Wt: 322.4 g/mol
InChI Key: VFCWVIVCCQLYEZ-UHFFFAOYSA-N
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Description

N-(3-phenyl-1,2-oxazol-5-yl)-2-propoxybenzamide is a complex organic compound characterized by the presence of an oxazole ring, a phenyl group, and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring

Industrial Production Methods

Industrial production of N-(3-phenyl-1,2-oxazol-5-yl)-2-propoxybenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenyl-1,2-oxazol-5-yl)-2-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic and nucleophilic reagents, such as halogens and alkylating agents, are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3-phenyl-1,2-oxazol-5-yl)-2-propoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,2-oxazol-5-yl)-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The oxazole ring and phenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-phenyl-1,2-oxazol-5-yl)acetamide
  • N-(3-phenyl-1,2-oxazol-5-yl)benzamide
  • 3-[(3-phenyl-1,2-oxazol-5-yl)methylsulfinylmethyl]benzamide

Uniqueness

N-(3-phenyl-1,2-oxazol-5-yl)-2-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(3-phenyl-1,2-oxazol-5-yl)-2-propoxybenzamide

InChI

InChI=1S/C19H18N2O3/c1-2-12-23-17-11-7-6-10-15(17)19(22)20-18-13-16(21-24-18)14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3,(H,20,22)

InChI Key

VFCWVIVCCQLYEZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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